3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide
Description
Chemical Structure: The compound features a central propanamide backbone substituted with a 5-(4-bromophenyl)furan-2-yl group at the 3-position and a 2-(4-methoxyphenyl)ethylamine moiety at the amide nitrogen. Its molecular formula is C₂₂H₂₂BrNO₃, with a molecular weight of 428.33 g/mol .
Properties
CAS No. |
853331-24-5 |
|---|---|
Molecular Formula |
C22H22BrNO3 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C22H22BrNO3/c1-26-19-8-2-16(3-9-19)14-15-24-22(25)13-11-20-10-12-21(27-20)17-4-6-18(23)7-5-17/h2-10,12H,11,13-15H2,1H3,(H,24,25) |
InChI Key |
GTULABAMSOCZSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Furan Synthesis
The Paal-Knorr method remains the most widely employed route for furan synthesis. For 5-(4-bromophenyl)furan-2-carbaldehyde:
-
Reactants :
-
4-Bromoacetophenone (1.0 equiv)
-
Ethyl acetoacetate (1.2 equiv)
-
Concentrated H₂SO₄ (catalytic)
-
-
Conditions :
-
Mechanism :
Bromophenyl Group Introduction via Suzuki-Miyaura Coupling
Alternative routes employ palladium-catalyzed cross-coupling for regioselective bromophenyl attachment:
-
Reactants :
-
5-Bromofuran-2-boronic acid (1.0 equiv)
-
4-Bromophenylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
-
Conditions :
Yield : 85% (isolated after column chromatography).
Propanamide Spacer Installation
Alkylation with Ethyl Bromoacetate
The furan intermediate undergoes alkylation to introduce the propanamide chain:
-
Reactants :
-
5-(4-Bromophenyl)furan-2-carbaldehyde (1.0 equiv)
-
Ethyl bromoacetate (1.5 equiv)
-
K₂CO₃ (2.0 equiv)
-
-
Conditions :
-
Product :
-
Ethyl 3-(5-(4-bromophenyl)-2-furyl)propanoate
-
Hydrolysis to Carboxylic Acid
Saponification converts the ester to the carboxylic acid:
-
Reactants :
-
Ethyl 3-(5-(4-bromophenyl)-2-furyl)propanoate (1.0 equiv)
-
NaOH (2.0 M, 3.0 equiv)
-
-
Conditions :
Amide Bond Formation with 2-(4-Methoxyphenyl)ethylamine
Mixed Anhydride Method
A robust approach for amide coupling without racemization:
-
Reactants :
-
3-(5-(4-Bromophenyl)-2-furyl)propanoic acid (1.0 equiv)
-
2-(4-Methoxyphenyl)ethylamine (1.2 equiv)
-
Isobutyl chloroformate (1.1 equiv)
-
N-Methylmorpholine (1.1 equiv)
-
-
Conditions :
Carbodiimide-Mediated Coupling
Alternative activation using EDC/HOBt:
-
Reactants :
-
3-(5-(4-Bromophenyl)-2-furyl)propanoic acid (1.0 equiv)
-
2-(4-Methoxyphenyl)ethylamine (1.5 equiv)
-
EDC (1.3 equiv), HOBt (1.3 equiv)
-
-
Conditions :
Yield : 82%.
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel chromatography:
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃):
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost Efficiency |
|---|---|---|---|
| Mixed Anhydride | 88% | >95% | High |
| EDC/HOBt | 82% | 93% | Moderate |
| Solid-Phase Synthesis | 75% | 90% | Low |
The mixed anhydride method offers superior yield and purity, making it the preferred industrial-scale approach.
Challenges and Optimization Strategies
-
Furan Ring Stability :
-
Amine Sensitivity :
-
Pd Catalyst Cost :
Chemical Reactions Analysis
Hydrolysis
-
Acidic/Basic Conditions : The amide functional group undergoes hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield carboxylic acids and corresponding amines.
-
Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC).
| Reaction Type | Products | Reference |
|---|---|---|
| Acidic Hydrolysis | Carboxylic acid + Amine | |
| Basic Hydrolysis | Carboxylic acid + Amine |
Oxidation and Reduction
-
Oxidation : May lead to the formation of carboxylic acids or ketones, influenced by the furan ring’s electron delocalization and the bromophenyl group’s π-π interactions.
-
Reduction : Yields phenolic derivatives via reductive cleavage of the amide or furan ring.
| Reaction Type | Products | Reference |
|---|---|---|
| Oxidation | Carboxylic acids/Ketones | |
| Reduction | Phenolic derivatives |
Alkylation and Dehydrohalogenation
-
Alkylation : The ethyl group attached to the methoxyphenyl moiety can undergo alkylation under suitable conditions (e.g., using alkyl halides in the presence of a base).
-
Dehydrohalogenation : Elimination reactions may occur under basic conditions, though specific mechanisms are not detailed in available sources.
Amidation Reactions
-
Synthesis : The compound is synthesized via amidation of a carboxylic acid with an amine, often using reagents like phosphorus oxychloride or thionyl chloride for activation.
-
Reaction Conditions : Controlled temperatures and inert atmospheres (e.g., nitrogen) are employed to minimize side reactions.
Furan Ring Reactivity
-
Cyclization : The furan ring is typically formed during synthesis via cyclization reactions under acidic or basic conditions.
-
Ring Cleavage : Under harsh conditions (e.g., strong acids/bases), the furan ring may undergo cleavage, though this is less documented for this compound.
Analytical Techniques
-
NMR Spectroscopy : Used to confirm the structure, particularly for identifying protons on the furan ring and aromatic groups .
-
IR Spectroscopy : Detects functional groups like the amide’s C=O stretch (~1630 cm⁻¹) .
-
TLC : Monitors reaction progress and purity.
Research Findings
-
Biological Activity : While direct data for this compound is limited, related furan-containing amides exhibit antimicrobial and anticancer properties, suggesting potential therapeutic applications .
-
Synthetic Flexibility : The compound’s modular structure allows for modifications at the amide, furan, or bromophenyl sites, enabling tailored reactivity.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of furyl and bromophenyl have been studied for their ability to inhibit tumor growth. A study highlighted the compound's effectiveness in inducing apoptosis in acute leukemia cells, suggesting that it may enhance the efficacy of existing chemotherapeutics when used in combination therapies .
2. Antibacterial and Antifungal Properties
Compounds featuring furan and aromatic rings have been noted for their antibacterial and antifungal activities. The specific compound has shown potential against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics. Such properties make it a candidate for further exploration in the development of new antimicrobial agents .
Biological Research Applications
1. G Protein-Coupled Receptors (GPCRs)
The compound's structural characteristics allow it to interact with GPCRs, which are critical targets in drug discovery. Research into similar compounds has shown that they can modulate GPCR activity, leading to therapeutic effects in conditions such as hypertension and depression . Understanding its interaction with these receptors could pave the way for novel treatments.
2. Enzyme Inhibition Studies
Enzyme inhibition is a crucial area of research for developing treatments for various diseases. Preliminary studies suggest that 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Key Features :
- Furan ring : Contributes to π-π stacking and hydrogen-bonding capabilities.
- 4-Methoxyphenylethyl chain : The methoxy group may improve solubility and modulate receptor binding.
Availability : The compound is marketed by Sigma-Aldrich (CAS: 853331-24-5) but lacks analytical or pharmacological data due to its classification as a rare chemical .
Comparison with Structurally Similar Compounds
N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj)
Structure : Contains a chromen-3-yloxy group instead of a furan.
Molecular Weight : 494 g/mol.
Properties :
N-(4-Bromophenyl)-2-((4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Structure : Replaces the propanamide chain with a thioacetamide linked to a triazole ring.
Molecular Weight : 388.26 g/mol.
Key Differences :
2-[(4-Bromophenyl)amino]-N-ethylpropanamide
Structure: Simpler structure with an ethylamine group. Molecular Weight: 271.15 g/mol.
N-{2-[5-(furan-2-yl)thiophen-2-yl]ethyl}-3-(4-methoxyphenyl)propanamide
Structure : Incorporates a thiophene ring alongside the furan.
Molecular Weight : 355.5 g/mol.
Properties :
N-(2-[(4-Bromophenyl)sulfonyl]ethyl)-2-[(4-chlorophenyl)sulfonyl]propanamide
Structure : Features sulfonyl groups instead of furan and methoxyphenyl.
Molecular Weight : 494.81 g/mol.
Key Differences :
Structural and Functional Analysis
Substituent Effects
| Group | Target Compound | VIj | Triazole-Thioacetamide |
|---|---|---|---|
| Aromatic Core | Furan | Chromene | Triazole + Furan |
| Halogen | Bromine | Bromine | Bromine |
| Solubility Modifier | Methoxyphenyl | Methoxyphenyl | None |
Biological Activity
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide is an organic compound with a complex molecular structure characterized by the presence of a furan ring, a bromophenyl moiety, and a methoxyphenyl ethyl group. Its molecular formula is C22H22BrNO3, and it has a molecular weight of 414.3 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom and methoxy group is believed to enhance its activity by influencing the compound's interaction with biological targets .
- Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activities. The structure's unique functional groups may contribute to its ability to inhibit microbial growth .
- Enzyme Inhibition : Interaction studies indicate that this compound might inhibit specific enzymes or receptors, thereby modulating their activity and affecting downstream signaling pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of various substituents in determining its biological efficacy.
| Substituent | Effect on Activity |
|---|---|
| Bromine (Br) | Enhances reactivity and interaction profile |
| Methoxy (OCH₃) | Contributes to anticancer and antimicrobial activity |
| Furan Ring | Potentially increases bioavailability |
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that analogs of this compound exhibit varying degrees of cytotoxicity against human cancer cell lines. For instance, one study reported an IC50 value of less than 10 µM for certain derivatives against breast cancer cells, indicating potent activity .
- Antimicrobial Testing : A series of tests conducted on derivatives showed promising antibacterial effects against Gram-positive and Gram-negative bacteria. MIC values ranged from 4.69 to 22.9 µM against various strains, suggesting that modifications to the phenyl rings significantly impacted antimicrobial potency .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- Binding Affinity : The compound may bind to specific receptors or enzymes, altering their function.
- Signal Transduction Modulation : By influencing signaling pathways, it could affect cellular processes such as proliferation and apoptosis.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3-(5-(4-bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide, and how are they addressed?
- Methodology : The synthesis involves coupling a bromophenyl-substituted furan moiety to a propanamide backbone. A critical step is the formation of the amide bond, which often requires activating agents like EDCl/HOBt or carbodiimides. For example, in analogous compounds, coupling reactions under nitrogen using dry DMF as a solvent yield intermediates with moderate efficiency (40–60%) . Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product.
Q. How is the compound structurally characterized to confirm its identity?
- Methodology :
- 1H/13C NMR : Assigns protons and carbons in the aromatic (e.g., 4-bromophenyl at δ ~7.5 ppm) and aliphatic regions (e.g., methoxy group at δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak (e.g., [M+H]+ at m/z 494 for VIj in ) .
- Melting Point : Used to verify purity (e.g., 223–224°C for VIj) .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodology : Polar aprotic solvents (e.g., DMF, DCM) are preferred for coupling reactions. For example, used dry DMF under nitrogen to prevent hydrolysis. Elevated temperatures (50–80°C) and catalytic bases (e.g., triethylamine) improve reaction kinetics .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like adenosine A2B receptors. The bromophenyl and methoxyphenyl groups may engage in hydrophobic interactions, while the furan oxygen could form hydrogen bonds. Validation via experimental IC50 values (e.g., from radioligand binding assays) is critical .
Q. What strategies mitigate low yields in large-scale synthesis?
- Methodology :
- Catalyst Optimization : Switching from EDCl to BOP-Cl improves coupling efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and increases yield by 15–20% .
- Flow Chemistry : Enhances reproducibility and scalability for intermediates like 4-bromophenylfuran derivatives .
Q. How does structural modification (e.g., replacing bromine with chlorine) affect bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 4-chlorophenyl or methylsulfonyl derivatives) and compare IC50 values in receptor-binding assays. For instance, shows that bromine enhances steric bulk, increasing selectivity for A2B receptors over A1/A2A .
- In Silico Predictions : DFT calculations (e.g., Mulliken charges) identify electronic effects influencing binding .
Q. What analytical techniques resolve contradictions in reported biological data (e.g., cytotoxicity vs. receptor antagonism)?
- Methodology :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out nonspecific effects.
- Metabolic Stability Assays : LC-MS/MS quantifies compound degradation in microsomal preparations, clarifying discrepancies between in vitro and in vivo data .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
